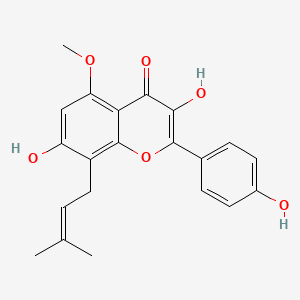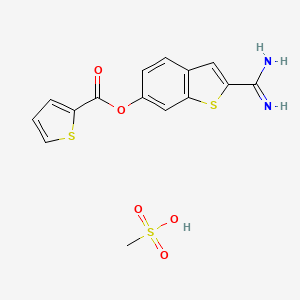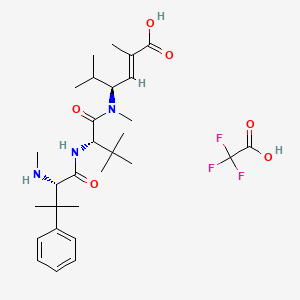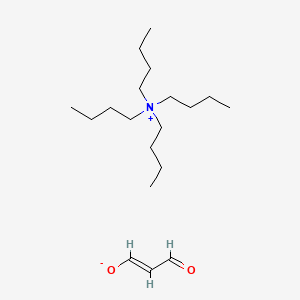
丙二醛四丁基铵盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Malondialdehyde tetrabutylammonium salt, also known as Malonaldehyde tetrabutylammonium salt or Tetrabutylammonium malondialdehyde enolate, is a chemical compound with the linear formula OCHCH=CHO [N (CH2CH2CH2CH3)4]. It has a molecular weight of 313.52 .
Molecular Structure Analysis
The molecular structure of Malondialdehyde tetrabutylammonium salt is represented by the formula OCHCH=CHO [N (CH2CH2CH2CH3)4]. It has a molecular weight of 313.52 g/mol . The compound is made up of 19 carbon atoms, 39 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
Malondialdehyde tetrabutylammonium salt has a molecular weight of 313.5 g/mol. It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 13 rotatable bonds. Its exact mass and monoisotopic mass are 313.298079487 g/mol. It has a topological polar surface area of 40.1 Ų and a heavy atom count of 22 .
科学研究应用
Examination of DNA Structure
Malondialdehyde tetrabutylammonium salt, as an alkylating agent, has the ability to form covalent bonds with DNA . This property allows it to be used in research to examine the structure and behavior of DNA under various conditions.
Exploration of Cell Membrane Proteins
The compound’s ability to interact with biomolecules extends to proteins as well . This makes it a valuable tool in the exploration of cell membrane proteins, helping researchers understand their structure and function.
3. Indicator of Reactive Oxygen Species (ROS) Malondialdehyde (MDA) has been widely used as an indicator of aqueous reactive oxygen species (ROS) . This application is crucial in studies related to oxidative stress and its effects on biological systems.
Lipid Peroxidation Studies
MDA is a well-known marker for lipid peroxidation . Its presence can indicate the level of lipid peroxidation in a system, which is a key factor in many health-related research studies.
Oxidative Stress Research
The compound’s role as an indicator of ROS also makes it valuable in research related to oxidative stress . It can help determine the extent of oxidative damage in a system, contributing to our understanding of diseases where oxidative stress plays a role.
Food Quality and Rancidity
MDA is used as an indicator of rancidity in food products . It can provide valuable information about the quality and safety of food, contributing to food science research and industry practices.
作用机制
Target of Action
Malondialdehyde tetrabutylammonium salt is a complex compound with a molecular weight of 313.52 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that malondialdehyde (mda), a substance produced by membrane lipids in response to reactive oxygen species (ros), can be used as a drought indicator to evaluate the degree of plasma membrane damage and the ability of plants to drought stress tolerance . It’s plausible that the tetrabutylammonium salt form of MDA may have similar interactions with its targets, but this requires further investigation.
Biochemical Pathways
It’s known that mda is produced from the lipid peroxidation of polyunsaturated fatty acids (pufas) by ros attack or the activation of lipoxygenases . This suggests that the compound may be involved in lipid peroxidation pathways and oxidative stress responses.
Result of Action
It’s known that mda can be used as a drought indicator to evaluate the degree of plasma membrane damage and the ability of plants to drought stress tolerance . This suggests that the compound may have similar effects, but this requires further investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Malondialdehyde tetrabutylammonium salt. For instance, temperature is a critical factor influencing enzyme activity, which may lead to the formation of MDA and other lipid peroxidation products in plants . Additionally, under environmental stress or developmental signals, MDA is produced, and this may either result in defense signaling if MDA accumulates transiently, or trigger cell death if there is sustained accumulation .
安全和危害
Malondialdehyde tetrabutylammonium salt is known to cause severe skin burns and eye damage. It’s advised not to breathe in the dust and to wear protective clothing, gloves, and eye/face protection when handling it. If swallowed or inhaled, or if it comes into contact with the skin or eyes, seek medical attention immediately .
属性
IUPAC Name |
(E)-3-oxoprop-1-en-1-olate;tetrabutylazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C3H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4-2-1-3-5/h5-16H2,1-4H3;1-4H/q+1;/p-1/b;2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXLQCGVBUWBHF-WLHGVMLRSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=C[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=C/[O-])\C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Malondialdehyde tetrabutylammonium salt | |
CAS RN |
100683-54-3 |
Source


|
| Record name | (E)-3-Oxoprop-1-en-1-olate; tetrabutylazanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

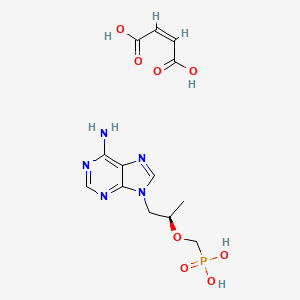
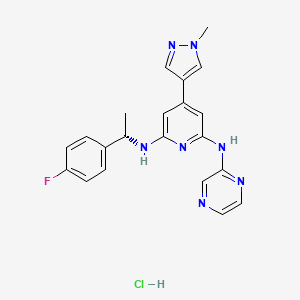


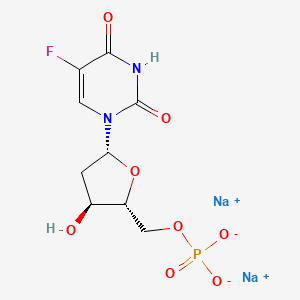
![(1E)-N-Methoxy-2-[(1-oxido-2-pyridinyl)sulfanyl]ethanimine](/img/structure/B1139471.png)

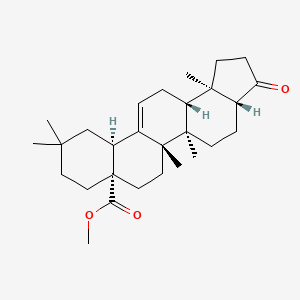
![2-[4-(2-Aminoethoxy)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B1139475.png)
